molecular formula C12H16ClNO2 B11722200 (+)-3,4,4a,5,6,10b-Hexahydro-2h-naphtho[1,2-b][1,4]oxazin-9-ol

(+)-3,4,4a,5,6,10b-Hexahydro-2h-naphtho[1,2-b][1,4]oxazin-9-ol

Cat. No.: B11722200
M. Wt: 241.71 g/mol
InChI Key: ZSTHSLBOCJXONG-UHFFFAOYSA-N
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Description

(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol is a chiral compound known for its role as a dopamine receptor agonist. This compound is used in various scientific research applications, particularly in the study of neurological functions and disorders .

Preparation Methods

The synthesis of (+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve the use of chiral catalysts to ensure the desired enantiomer is produced .

Chemical Reactions Analysis

(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol undergoes various chemical reactions, including:

Scientific Research Applications

This compound is extensively used in scientific research due to its role as a dopamine receptor agonist. It is utilized in:

Mechanism of Action

(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol exerts its effects by binding to dopamine receptors, particularly the D2 receptor. This binding activates the receptor, leading to various downstream effects that influence neurological functions. The compound’s action involves modulation of neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of (+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol lies in its specific binding affinity and agonistic activity towards dopamine receptors, making it a valuable tool in neurological research and pharmaceutical development.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H

InChI Key

ZSTHSLBOCJXONG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl

Origin of Product

United States

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